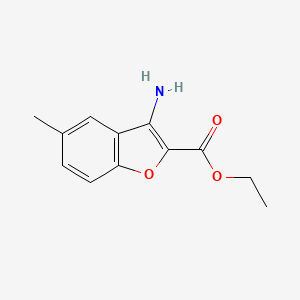
Ethyl 3-amino-5-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C12H13NO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-methylbenzofuran-2-carboxylate typically involves the reaction of 3-amino-5-methylbenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-amino-5-methylbenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- Ethyl 3-amino-5-methylbenzofuran-2-carboxylate
- Ethyl 3-amino-6-methylbenzofuran-2-carboxylate
- Ethyl 3-amino-5-ethylbenzofuran-2-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the benzofuran ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Ethyl 3-amino-5-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by its unique structural features that include an amino group and a carboxylate moiety. Its molecular formula is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance, a study reported that derivatives of 3-methylbenzofurans exhibited significant inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 0.49 to 68.9 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 1.48 | Apoptosis induction |
| Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | NCI-H23 | 0.49 | Cell cycle arrest |
| Ethyl 3-methoxybenzofuran-2-carboxylate | A549 | 1.52 | Apoptosis induction |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Research indicates that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects as well. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
A recent study investigated the synthesis and biological evaluation of several benzofuran derivatives, including this compound. The findings indicated that modifications at the C–3 position significantly enhanced antiproliferative activity against cancer cell lines . In particular, compounds with additional methoxy groups showed increased potency compared to their unsubstituted counterparts.
Another study focused on the structure-activity relationship (SAR) of benzofurans, revealing that the presence of an amino group at the C–3 position plays a crucial role in enhancing biological activity against cancer cells.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h4-6H,3,13H2,1-2H3 |
InChI Key |
CJVCCMDHFSWQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















